molecular formula C11H20N2O2 B127064 Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate CAS No. 149771-44-8

Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B127064
CAS No.: 149771-44-8
M. Wt: 212.29 g/mol
InChI Key: HNINFCBLGHCFOJ-UHFFFAOYSA-N
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Description

Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a chemical compound known for its unique bicyclic structure. It is often used as a building block in organic synthesis and has applications in the preparation of various pharmaceutical compounds. The compound is characterized by its tert-butyl ester group attached to a diazabicyclo[3.2.1]octane core, which imparts stability and reactivity to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves the protection of the diazabicyclo[3.2.1]octane core with a tert-butyl ester group. One common method includes the reaction of 3,8-diazabicyclo[3.2.1]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of target proteins. For example, in the context of PARP-1 inhibition, the compound binds to the enzyme’s active site, preventing it from catalyzing the poly-AD

Properties

IUPAC Name

tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNINFCBLGHCFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577768
Record name tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID60577768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149771-44-8
Record name 3,8-Diazabicyclo[3.2.1]octane-8-carboxylic acid, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149771-44-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Boc-3,8-diaza-bicyclo[3.2.1]octane
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Synthesis routes and methods I

Procedure details

To a stirred solution of acid VIII (0.00021 mol, 1 eq) in DMF (5 mL), EDCI (0.048 g, 0.00024 mol, 1.1 eq), HOBt (0.038 g, 0.00024 mol, 1.1 eq) and DIPEA (0.15 mL, 0.00078 mol, 2.5 eq) were added at 0° C. and stirred for 15 minutes. A solution of amine LXXI (0.00021 mol, 1 eq) was then added at 0° C. and then the resulting mixture was allowed to stir at room temperature for overnight. After completion of the reaction, water (20 mL) was added and extracted with ethyl acetate (2×30 mL). The combined organic layer was dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 60-120 mess, 70% ethyl acetate in hexane) to give compound in 49-55% yield.
Quantity
0.00021 mol
Type
reactant
Reaction Step One
Name
Quantity
0.048 g
Type
reactant
Reaction Step One
Name
Quantity
0.038 g
Type
reactant
Reaction Step One
Name
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3-benzyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester (13.0 g, 43.0 mmol), palladium on carbon (4.0 g, 5%) and ethanol (100 ml, 99%) was stirred under hydrogen. The mixture was filtered on celite, dried and evaporated. A white powder was isolated. Yield 8.4 g (92%). Mp 103.4-106° C.
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

tert-Butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (6.54 mmol) in methanol (85 mL) was treated with ammonium hydroxide (8.5 mL) and stirred overnight at room temperature. The mixture was concentrated under reduced pressure and purified by chromatography on silica gel (5% MeOH, 0.5% NH4OH in CH2Cl2; then 10% MeOH, 1% NH4OH in CH2Cl2) to provide the title compound. MS (DCI/NH3) m/z: 213 (M+H)+; 1H NMR (CDCl3) δ 1.47 (s, 9H), 1.81 (m, 2H), 1.94 (m, 2H), 2.65 (dd, 2H), 3.00 (br, 2H), 4.11 (br, 2H).
Quantity
6.54 mmol
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, Pd(OH)2-C (1.1 g) in MeOH (22 mL) was stirred under hydrogen atmosphere (4 atm) for 10 h at room temperature. The mixture was filtered through celite and the filtrate was concentrated in vacuo to give a product (1.45 g, 94%) as a white solid. This product was used for next step without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pd(OH)2-C
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 6
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